N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Description
N'-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a benzohydrazide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The hydrazide moiety is further modified with a 4-(morpholinosulfonyl)phenyl group. The morpholinosulfonyl group may enhance solubility or modulate pharmacokinetic (PK) properties compared to earlier compounds .
Properties
IUPAC Name |
N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-13-3-8-16(28-2)17-18(13)30-20(21-17)23-22-19(25)14-4-6-15(7-5-14)31(26,27)24-9-11-29-12-10-24/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKDAOBRPEFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, commonly referred to as ML293, is a compound that has garnered attention for its potential biological activities, particularly as a positive allosteric modulator of the muscarinic M4 receptor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
ML293 is characterized by a complex structure that includes:
- A benzothiazole moiety , which is known for its diverse biological activities.
- A morpholino group , contributing to its pharmacological properties.
- A methoxy and methyl substitution , enhancing lipophilicity and potentially improving bioavailability.
ML293 functions primarily as a positive allosteric modulator (PAM) of the muscarinic M4 receptor. PAMs enhance the natural ligand's effect without directly activating the receptor. The mechanism involves:
- Binding to an allosteric site on the M4 receptor, leading to a leftward shift in the agonist concentration-response curve for acetylcholine.
- An effective concentration (EC50) of approximately 1.3 µM , indicating significant potency in enhancing acetylcholine signaling pathways critical for cognitive functions such as learning and memory .
Cognitive Enhancement
Research indicates that ML293 may have therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia. In vivo studies have shown that ML293 enhances cholinergic signaling, which is crucial for cognitive processes. Its selectivity for the M4 receptor over other muscarinic subtypes suggests a favorable safety profile, making it a promising candidate for further development .
Pharmacokinetics
Studies on the pharmacokinetic properties of ML293 reveal:
- Low intravenous clearance : 11.6 mL/min/kg.
- Excellent brain exposure : After oral administration (10 mg/kg), brain concentrations reached approximately 10.3 µM, with a brain-to-plasma ratio of 0.85 .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique characteristics of ML293 relative to other benzamide derivatives known for their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Compound A | Benzothiazole core | Moderate M4 activity | Lacks morpholino group |
| Compound B | Benzamide derivative | Inhibits histone deacetylase | Different target receptor |
| Compound C | Morpholino group | Weak M4 activity | Less selective |
| ML293 | Benzothiazole + morpholino + methoxy | Strong M4 PAM | High potency and selectivity |
Case Studies and Research Findings
- Cognitive Deficits in Animal Models : In studies involving rodent models, ML293 demonstrated significant improvements in cognitive performance on tasks associated with memory and learning, correlating with enhanced cholinergic neurotransmission .
- Selectivity Studies : Further investigations confirmed that ML293 does not activate other muscarinic subtypes at concentrations up to 30 µM, reinforcing its potential as a targeted therapeutic agent with minimal off-target effects .
- Safety Profile : Safety assessments indicated low toxicity levels in preliminary studies, suggesting that ML293 could be developed into a therapeutic agent without significant adverse effects .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues and Activity
The benzo[d]thiazole moiety is a critical pharmacophore in M4 receptor modulation. Key comparisons include:

Structural Insights :
- ML293 : Retaining the 4-methoxy and 7-methyl groups on the benzo[d]thiazole is critical for M4 potency; removal of the 7-methyl group (e.g., compound 56) reduces activity (EC50 = 2.8 µM) . The 4-pyridyl amide enhances selectivity and PK properties.
- User Compound: Replacing the amide with a hydrazide and introducing a morpholinosulfonyl group may alter binding kinetics or metabolic stability. Sulfonyl groups in similar compounds (e.g., 1,2,4-triazole derivatives) improve solubility and enzymatic resistance .
Pharmacokinetic and Selectivity Profiles
Key Findings :
- ML293’s low clearance and high brain penetration (B:P = 0.85) contrast sharply with earlier probes, attributed to its benzo[d]thiazole-amide scaffold .
- The morpholinosulfonyl group in the user compound may further reduce oxidative metabolism, as seen in sulfonamide-containing analogs (e.g., HPV:plasma ratio ~0.8 for ML293) .
SAR Trends :
- Substitutions on the benzo[d]thiazole (e.g., 4-methoxy, 7-methyl) are essential for M4 activity.
- Amide-to-hydrazide modifications in the user compound could impact allosteric binding efficacy, as urea/sulfonamide replacements in ML293 analogs often reduce potency .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Employ column chromatography (hexane/ethyl acetate gradients) for purification to achieve >95% purity .
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzothiazole ring (e.g., methoxy group at C4, methyl at C7) and hydrazide linkage (NH peaks at δ 9–11 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in sulfonamide and hydrazide connectivity .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₄O₄S₂: 447.1165) .
- X-ray Crystallography : Resolve conformational details (e.g., planarity of the benzothiazole ring, sulfonyl group geometry) using SHELX software for refinement .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
- Anticancer Activity :
- MTT Assay : Test against A549 (lung) and MCF-7 (breast) cancer cell lines, with IC₅₀ values compared to cisplatin .
- Apoptosis Induction : Use Annexin V/PI staining and caspase-3/7 activation assays .
- Antimicrobial Screening :
- MIC Determination : Against S. aureus (Gram-positive) and E. coli (Gram-negative) via broth microdilution .
- Cytotoxicity Control : Include HEK-293 (normal kidney cells) to assess selectivity indices .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Variability in Synthesis Conditions : Impurities (e.g., unreacted hydrazine) may skew bioactivity. Use HPLC-MS to verify batch consistency .
- Assay Design Differences :
- For IC₅₀ comparisons, standardize protocols (e.g., 72-hour incubation vs. 48-hour) .
- Validate 3D spheroid models (e.g., A549 3D cultures) to mimic in vivo efficacy better than 2D monolayers .
- Target Selectivity : Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanism (e.g., M4 receptor vs. off-target kinase inhibition) .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
Answer:
- Structural Modifications :
- Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
- Introduce methyl groups at the hydrazide N-H to block glucuronidation .
- Formulation Optimization :
- Use PEGylated liposomes to improve solubility and prolong half-life .
- Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .
Advanced: How can computational methods guide the optimization of this compound’s binding affinity?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against proposed targets (e.g., M4 muscarinic receptors) to identify critical interactions (e.g., sulfonyl group with Arg111) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Use Hammett constants to correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity .
Advanced: What are the best practices for analyzing SAR in derivatives of this compound?
Answer:
- Systematic Substituent Variation :
- Modify the benzothiazole (e.g., 4-ethoxy vs. 4-methoxy) and sulfonamide (e.g., piperazine vs. morpholine) groups .
- Activity Cliff Analysis : Identify abrupt changes in potency (e.g., 10-fold IC₅₀ difference) using ChemAxon or MOE .
- Free-Wilson Analysis : Decompose contributions of individual substituents to overall activity .
Advanced: How should researchers address low solubility in aqueous buffers during formulation?
Answer:
- Co-Solvent Systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin inclusion complexes .
- Salt Formation : React with HCl or sodium bicarbonate to improve crystallinity and dissolution .
- Nanonization : Mill to nanoparticles (<200 nm) using wet grinding or spray-drying .
Advanced: What mechanistic studies are essential to elucidate its mode of action?
Answer:
- Target Identification :
- Pathway Analysis :
- RNA-seq to map transcriptional changes (e.g., apoptosis vs. autophagy pathways) .
- Metabolomics (GC-MS) to track TCA cycle disruption in treated cells .
Advanced: How can researchers validate in silico predictions of toxicity for this compound?
Answer:
- In Vitro Tox Screens :
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- Ames Test : Detect mutagenicity in Salmonella strains TA98/TA100 .
- In Vivo Validation :
- Acute toxicity in zebrafish embryos (LC₅₀) .
- Subchronic dosing in rodents (14-day study) with histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

